molecular formula C10H10BrN3O3 B8533549 2-(4-Bromo-pyrazol-1-ylmethyl)-oxazole-4-carboxylic acid ethyl ester

2-(4-Bromo-pyrazol-1-ylmethyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No. B8533549
M. Wt: 300.11 g/mol
InChI Key: CQHNVZDMISPLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), K2CO3 (356 mg, 2.55 mmol) was added at rt to a solution of 2-methanesulfonyloxymethyl-oxazole-4-carboxylic acid ethyl ester (127 mg, 0.51 mmol), TBAB (33 mg, 0.10 mmol) and 4-bromo-1H-pyrazole (76 mg, 0.51 mmol) in acetone (5.0 mL). After stirring at rt for 2 h, the solvent was removed under reduced pressure. The residue was partitioned between water and EA, the two layers were separated and the aq. layer was extracted twice with EA. The combined org. extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to give the title compound as an orange solid. TLC: rf (1:1 hept-EA)=0.27. LC-MS-conditions 01: tR=0.84 min, [M+H]+=299.96.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
356 mg
Type
reactant
Reaction Step One
Name
2-methanesulfonyloxymethyl-oxazole-4-carboxylic acid ethyl ester
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Two
Name
Quantity
33 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.C([O-])([O-])=O.[K+].[K+].[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]([CH2:19]OS(C)(=O)=O)[O:17][CH:18]=1)=[O:13])[CH3:10].[Br:25][C:26]1[CH:27]=[N:28][NH:29][CH:30]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].CC(C)=O>[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]([CH2:19][N:28]2[CH:27]=[C:26]([Br:25])[CH:30]=[N:29]2)[O:17][CH:18]=1)=[O:13])[CH3:10] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
356 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
2-methanesulfonyloxymethyl-oxazole-4-carboxylic acid ethyl ester
Quantity
127 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)COS(=O)(=O)C
Name
Quantity
76 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
33 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and EA
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted twice with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)CN1N=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.